5-Fluoro-2-(2,2-difluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2,2-difluoroethoxy)phenol: is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the phenol ring and a 2,2-difluoroethoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 5-fluoro-2-hydroxyphenol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
5-Fluoro-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3-Fluoro-5-(2,2-difluoroethoxy)phenol
- 2-(2,2-Difluoroethoxy)-5-fluorophenol
Comparison: 5-Fluoro-2-(2,2-difluoroethoxy)phenol is unique due to the specific positioning of the fluorine and difluoroethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-5-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
IAMOOALCMPWZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.